molecular formula C12H7ClO3 B8238469 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid

Cat. No.: B8238469
M. Wt: 234.63 g/mol
InChI Key: QVXWWIAEWXXDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is an organic compound that features a naphthalene ring substituted with a chlorine atom at the 6-position and an oxoacetic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloronaphthalene with oxalyl chloride in the presence of a catalyst such as aluminum chloride to form the desired product .

Industrial Production Methods

Industrial production of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid may involve large-scale chlorination processes followed by controlled reactions to introduce the oxoacetic acid group. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromonaphthalen-2-yl)-2-oxoacetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(6-Fluoronaphthalen-2-yl)-2-oxoacetic acid: Contains a fluorine atom in place of chlorine.

    2-(6-Iodonaphthalen-2-yl)-2-oxoacetic acid: Features an iodine atom instead of chlorine.

Uniqueness

2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.

Properties

IUPAC Name

2-(6-chloronaphthalen-2-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3/c13-10-4-3-7-5-9(11(14)12(15)16)2-1-8(7)6-10/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXWWIAEWXXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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